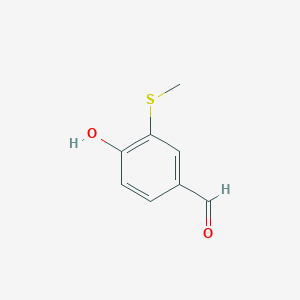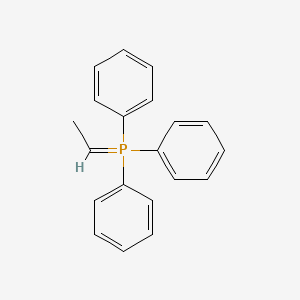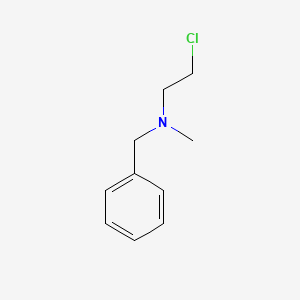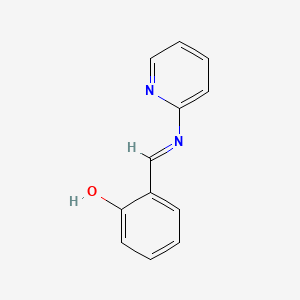
Phenyl isocyanurate
Descripción general
Descripción
Phenyl isocyanurate is a compound that is involved in the formation of isocyanurates via cyclotrimerization of aromatic isocyanates . Isocyanurates are cyclic trimers of isocyanate molecules and are generally known as highly thermostable compounds .
Synthesis Analysis
The synthesis of this compound involves the cyclotrimerization of phenyl isocyanate . A study describes the reaction of phenyl isocyanate with various alcohols followed by second-order kinetics . Another study presents a novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction .
Molecular Structure Analysis
This compound is a planar molecule according to X-ray crystallography. The N=C=O linkage is nearly linear. The C=N and C=O distances are respectively 1.195 and 1.173 Å . A computational study has been conducted on the thermochemical behaviors of isocyanurate molecules with various alkyl and phenyl substituents .
Chemical Reactions Analysis
This compound, besides reacting with imidazole to regenerate, can also be competitively trapped by H2O, HO−, and other nucleophiles . The reaction of carboxylates with an excess of aromatic isocyanates leads to irreversible formation of corresponding deprotonated amide species that are strongly nucleophilic and basic .
Physical And Chemical Properties Analysis
This compound is known for its high thermal stability . The thermochemical stability of the isocyanurate molecule depends on the substituents on the nitrogen atoms in the isocyanurate ring .
Aplicaciones Científicas De Investigación
Trimerization of Isocyanates
Phenyl isocyanurate, derived from the trimerization of phenyl isocyanate, has been extensively studied for its synthesis process and applications. Taguchi et al. (1990) found that the trimerization of phenyl isocyanate, especially in the presence of triethylamine, is significantly accelerated under high pressure, resulting in almost quantitative yields of trithis compound. They noted the remarkable acceleration of the reaction in benzene under compression and investigated various factors such as pressure, temperature, catalysts, and solvents on the trimerization process (Taguchi et al., 1990).
Synthesis of Heterocyclic Compounds
Wakeshima and Kijima (1975) discovered that phenyl isocyanate reacts with tin(II) bis(acetylacetonate) to yield multiple compounds, including trithis compound. This process is a critical aspect of the synthesis of heterocyclic compounds, demonstrating the reactivity of this compound in forming diverse molecular structures (Wakeshima & Kijima, 1975).
Polyisocyanurate Rigid Foam Analysis
In 2021, Reignier, Méchin, and Sarbu conducted an in-depth study using ATR-FTIR spectroscopy to explore chemical gradients in polyisocyanurate rigid (PIR) foam insulation panels. They found that the isocyanurate/phenyl ratio is a quick and effective technique to indicate the level of trimer conversion in each sample, which is crucial for understanding the chemical composition and properties of these foams (Reignier, Méchin, & Sarbu, 2021).
Thermal Stabilities and Conformational Behaviors
Uchimaru et al. (2020) conducted a computational study to investigate the thermal stabilities and conformational behaviors of isocyanurates, focusing on different substituents on their nitrogen atoms. Their research highlights how the thermal stabilities of isocyanurate molecules are altered depending on the substituents, offering insights into the molecular behavior of this compound and related compounds (Uchimaru et al., 2020).
Mecanismo De Acción
Target of Action
It’s known that the compound has been used in various applications, such as in the synthesis of polylactic acid/flax composite materials , and as a hole-blocking material for electroluminescent devices .
Mode of Action
It’s known that the compound can interact with its targets to enhance their properties and performance .
Biochemical Pathways
It’s known that the compound can influence the electronic structure and linear optical properties of heterocycles .
Result of Action
It’s known that the compound can cause a bathochromic shift of the absorption bands and more efficient quenching of the fluorescence .
Action Environment
It’s known that the compound can decompose into cyanic acid and isocyanic acid at around 330°c .
Safety and Hazards
Isocyanates, including phenyl isocyanurate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .
Propiedades
IUPAC Name |
1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-19-22(16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEACGXMAEGBJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170489 | |
| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1785-02-0 | |
| Record name | 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl isocyanurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl isocyanurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



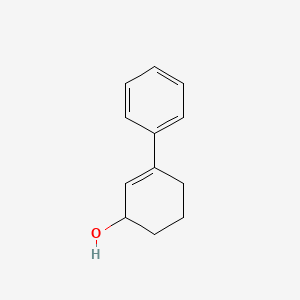



![5-Ethylbenzo[b]thiophene](/img/structure/B3048578.png)
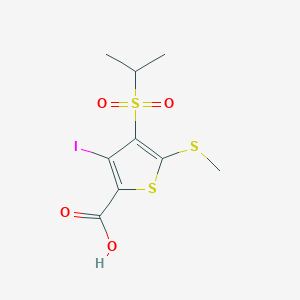
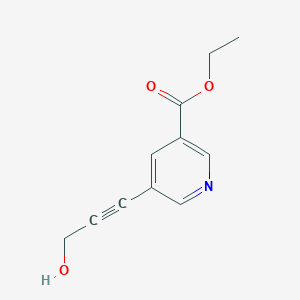
![4-Methoxybenzo[c][1,2,5]thiadiazole](/img/structure/B3048583.png)

